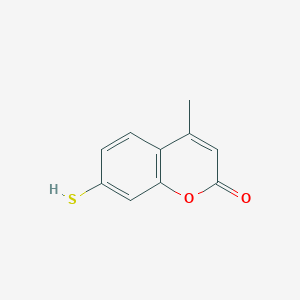

7-Mercapto-4-methylcoumarin

Descripción

Historical Context of Coumarin (B35378) Derivatives in Scientific Inquiry

The journey of coumarin research began in 1820 when Vogel first isolated coumarin from the tonka bean. researchgate.net Initially recognized for its pleasant sweet odor, coumarin and its derivatives quickly found applications in the perfume and food industries. mdpi.comorientjchem.org The synthetic accessibility of these compounds, coupled with their presence in numerous natural products, spurred further investigation into their chemical and biological properties. mdpi.comfrontiersin.org

Over the decades, the versatility of the coumarin nucleus has been extensively demonstrated. frontiersin.org By modifying the core structure with various functional groups at different positions, a vast library of derivatives has been synthesized, each exhibiting a unique profile of activities. orientjchem.orgfrontiersin.org This has led to the development of coumarin-based compounds with applications ranging from pharmaceuticals, such as the anticoagulant warfarin, to optical brightening agents and laser dyes. frontiersin.orgmdpi.com The rich history of coumarin chemistry provides a fertile ground for the exploration of novel derivatives with tailored properties for specific scientific applications. researchgate.net

Significance of Sulfur-Containing Coumarins in Contemporary Research

The introduction of a sulfur atom into the coumarin scaffold, creating thiocoumarins or mercapto-coumarins, represents a significant area of contemporary research. mdpi.com The replacement of an oxygen atom with sulfur is a common strategy in medicinal chemistry to modulate a molecule's chemical properties. mdpi.com Sulfur-containing functional groups are present in a wide array of drugs and natural products, and their incorporation into the coumarin structure opens up new avenues for chemical transformations and biological interactions. mdpi.commdpi.com

Despite being less extensively studied than their oxygen-containing counterparts, sulfur-containing coumarins have shown intriguing chemical and bioactive potential. mdpi.commdpi.com The thiol group, in particular, is a key player in various bioorganic reactions and can impart unique medicinal properties to the coumarin core. researchgate.net Research into these compounds is driven by the increasing demand for novel chemical architectures with specific functionalities for applications in materials science and the pharmaceutical industry. mdpi.com The unique reactivity of the thiol group allows for the synthesis of diverse derivatives, making sulfur-containing coumarins a highly exploitable class of compounds for further investigation. mdpi.com

Overview of 7-Mercapto-4-methylcoumarin as a Distinct Chemical Entity in Scientific Literature

This compound (7-MMC) is a specific sulfur-containing coumarin derivative that has garnered attention in various scientific fields. Its structure is characterized by a thiol (-SH) group at the 7-position and a methyl group at the 4-position of the coumarin ring. This distinct arrangement of functional groups contributes to its unique reactivity and utility in diverse research applications.

The synthesis of 7-MMC is typically achieved through a multi-step process starting from 7-hydroxy-4-methylcoumarin. mdpi.com This involves reaction with dimethylthiocarbamoyl chloride, followed by a Newman-Kwart rearrangement and subsequent hydrolysis to yield the final product. mdpi.com This synthetic route provides a reliable method for obtaining 7-MMC for further study and derivatization.

The presence of the reactive thiol group makes 7-MMC a versatile building block for creating a variety of other compounds. mdpi.com It can undergo reactions such as alkylation and thioglycosylation, allowing for the attachment of different molecular fragments to the coumarin core. mdpi.com This chemical tractability is a key reason for its prominence in the scientific literature.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈O₂S |

| Molecular Weight | 192.23 g/mol |

| Appearance | Off-white to cream powder |

| Purity | 97% |

| Synonyms | 4-Methyl-7-sulphanyl-2H-chromen-2-one, 4-Methyl-7-thioumbelliferone, 7-Mercapto-4-methylbenzopyran-2-one |

Data sourced from CymitQuimica cymitquimica.com

Research Aims and Scope for this compound Studies

Research involving this compound is multifaceted, with studies spanning various scientific disciplines. A primary focus of this research is to leverage the unique properties of 7-MMC for the development of new tools and methodologies in chemistry and biology.

One significant area of investigation is the use of 7-MMC as a fluorescent probe. mdpi.com While 7-MMC itself exhibits weak fluorescence, its alkylated derivatives are highly fluorescent. mdpi.comresearchgate.net This "off-on" fluorescent behavior makes it a valuable tool for developing sensors to detect specific analytes or monitor biological processes. researchgate.net For instance, the interaction of 7-MMC with quantum dots has been studied to create reporters for thiol binding. semanticscholar.orgresearchgate.net

Another key research aim is the exploration of 7-MMC and its derivatives in medicinal chemistry. Studies have investigated the potential of these compounds as anticancer agents, with some derivatives showing cytotoxic effects against various cancer cell lines. tandfonline.com The ability to easily modify the thiol group allows for the synthesis of a wide range of analogs to establish structure-activity relationships and optimize biological activity. tandfonline.com

Furthermore, the reactivity of the thiol group has been exploited in material science. chemrxiv.org For example, the formation of self-assembled monolayers (SAMs) of 7-MMC on gold surfaces has been studied to understand the molecule-surface interface, which is crucial for the development of biosensors and other nanotechnological applications. chemrxiv.orgrsc.orgrsc.org These studies often involve a combination of experimental techniques and computational modeling to elucidate the structure and stability of these monolayers. rsc.orgrsc.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-7-sulfanylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-6-4-10(11)12-9-5-7(13)2-3-8(6)9/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDNGJQDDNBAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405608 | |

| Record name | 7-Mercapto-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137215-27-1 | |

| Record name | 7-Mercapto-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137215-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Mercapto-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Mercapto-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of 7 Mercapto 4 Methylcoumarin

Established Synthetic Pathways for 7-Mercapto-4-methylcoumarin

The most widely recognized and utilized method for the synthesis of this compound begins with the corresponding hydroxylated precursor, 7-Hydroxy-4-methylcoumarin. mdpi.com This pathway is well-documented and proceeds through key chemical transformations to install the mercapto group at the 7-position of the coumarin (B35378) ring.

Synthesis from 7-Hydroxy-4-methylcoumarin Precursors

The conversion of 7-Hydroxy-4-methylcoumarin to its mercapto analogue is a multi-step process that hinges on the strategic modification of the hydroxyl group. mdpi.com This approach is favored due to the commercial availability and relative stability of the starting material, 7-Hydroxy-4-methylcoumarin, which can be synthesized through methods like the Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate. researchgate.net

A cornerstone of this synthetic route is the Newman–Kwart rearrangement. mdpi.com This reaction facilitates the conversion of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is a critical step in replacing the oxygen atom of the initial hydroxyl group with a sulfur atom. mdpi.com

The process commences with the reaction of 7-Hydroxy-4-methylcoumarin with dimethylthiocarbamoyl chloride in the presence of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), in a suitable solvent like dichloromethane (B109758). This reaction yields the O-aryl thiocarbamate intermediate, O-(4-methyl-2-oxo-2H-chromen-7-yl) dimethylthiocarbamate. mdpi.com

This intermediate is then subjected to thermal conditions, typically heating at elevated temperatures, to induce the Newman–Kwart rearrangement. mdpi.com This intramolecular rearrangement involves the migration of the aryl group from the oxygen to the sulfur atom, resulting in the formation of the S-aryl thiocarbamate, S-(4-methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate. mdpi.com

| Step | Reactants | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 7-Hydroxy-4-methylcoumarin | Dimethylthiocarbamoyl chloride, DMAP/CH2Cl2 | O-(4-methyl-2-oxo-2H-chromen-7-yl) dimethylthiocarbamate | 86% mdpi.com |

| 2 | O-(4-methyl-2-oxo-2H-chromen-7-yl) dimethylthiocarbamate | Heating | S-(4-methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate | 87% mdpi.com |

Newman–Kwart Rearrangement Based Approaches

Alternative Synthetic Routes for this compound

While the synthesis from 7-Hydroxy-4-methylcoumarin via the Newman–Kwart rearrangement is the most established and reported method, the exploration of alternative synthetic strategies is an ongoing area of research. mdpi.com However, the current body of scientific literature does not extensively detail other well-established, high-yielding routes for the specific synthesis of this compound starting from different precursors. Routes such as nucleophilic aromatic substitution on a 7-halo-4-methylcoumarin or a Sandmeyer-type reaction from 7-amino-4-methylcoumarin (B1665955), while theoretically plausible for introducing a thiol group, are not prominently documented for this particular compound. Therefore, the pathway originating from 7-Hydroxy-4-methylcoumarin remains the primary and most reliable method for its preparation.

Functional Group Transformations and Derivatization of the Thiol Moiety

The thiol group of this compound is a versatile functional handle that allows for a wide range of chemical modifications. mdpi.com This reactivity is key to its use as a building block for more complex molecules with tailored properties. mdpi.com

Formation of Thioether Derivatives from this compound

A common and important transformation of this compound is the alkylation of the thiol group to form thioether derivatives. mdpi.com This reaction is typically carried out by treating this compound with a suitable alkyl halide in the presence of a base. The base deprotonates the thiol, forming a thiolate anion which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a nucleophilic substitution reaction. mdpi.com

For example, novel 7-mercapto-coumarin derivatives have been synthesized by reacting this compound with 1,2-dibromoethane (B42909) to form an intermediate, which is then further reacted with other nucleophiles. mdpi.com Another example involves the reaction with various halides in the presence of potassium carbonate (K2CO3) and potassium iodide (KI) in acetone (B3395972) under a nitrogen atmosphere to produce a series of S-substituted analogs. mdpi.com

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product Type |

|---|---|---|---|

| This compound | Halo compounds | K2CO3, KI, acetone/N2 | S-substituted 7-mercapto-4-methyl coumarin analogs mdpi.com |

| This compound | 1,2-dibromoethane | Base | 7-(2-bromoethylthio)-4-methyl-2H-chromen-2-one intermediate mdpi.com |

These thioether derivatives are often of interest due to their potential biological activities and their altered photophysical properties. mdpi.com For instance, while this compound itself has poor fluorescence characteristics, its alkylated thioether analogs can exhibit high fluorescence, making them useful as fluorescent probes. nih.gov

Michael Addition Reactions Involving this compound

The thiol group of this compound is an effective nucleophile for 1,4-conjugate addition, commonly known as the Michael addition reaction. This reaction allows for the formation of carbon-sulfur bonds by reacting with α,β-unsaturated carbonyl compounds.

A notable example is the thiol-Michael reaction between this compound and maleimide-functionalized cellulose (B213188) nanofibrils (CNF). mdpi.comnih.gov This "click chemistry" reaction is used to fluorescently label the nanofibrils, demonstrating a practical application of this reactivity. nih.gov Another documented Michael addition involves the reaction of this compound with methyl vinyl ketone. rsc.org In this reaction, which was conducted in tetrahydrofuran (B95107) (THF) with potassium carbonate (K₂CO₃) as the base, the corresponding thioether ketone was synthesized in high yield. rsc.org

While the broader class of mercapto-coumarins is known to react with various Michael acceptors like acrylonitriles and acrylates, specific examples for the 7-mercapto isomer are well-documented with activated alkenes. mdpi.comencyclopedia.pub

Table 1: Examples of Michael Addition Reactions with this compound

| Michael Acceptor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl vinyl ketone | K₂CO₃, THF, Ice water bath to room temp. | 4-((4-Methyl-2-oxo-2H-chromen-7-yl)thio)butan-2-one | 84% | rsc.org |

| Maleimide-CNF | DMSO, Phosphate buffer (pH = 7), 24 h, r.t. | Fluorescently labeled cellulose nanofibrils | - | mdpi.com |

Thioglycosylation Reactions of this compound

Thioglycosylation, the formation of a thioglycosidic bond, is a significant reaction for this compound, leading to the creation of coumarin S-glycosides. mdpi.comnih.gov These products are of interest as fluorogenic substrates for enzymes like neuraminidase. mdpi.com

One synthetic route involves reacting this compound with glycosides under Williamson conditions. mdpi.com A more novel and efficient approach utilizes enzymatic synthesis. mdpi.comnih.gov In this biocatalytic method, mutated glycosyl hydrolases (thioglycoligases) catalyze the reaction between this compound, acting as a thiol acceptor, and a sugar donor, such as p-nitrophenyl-β-D-glucuronide (pNP-GlcA). mdpi.comnih.gov For instance, the DtGlcA-E396Q mutant of β-D-glucuronidase effectively glycosylates the aromatic acceptor. mdpi.comnih.gov This one-pot reaction has been used to synthesize a variety of S-glycosides with different carbohydrate moieties, including β-D-xylopyranosyl, β-D-glucopyranosyl, and β-D-galactopyranosyl groups, with high anomeric selectivity. nih.gov Studies have shown that 13 different human UDP-glucuronosyltransferase (UGT) isoenzymes can catalyze the S-glucuronidation of this compound. nih.gov

Table 2: Enzymatic Thioglycosylation of this compound

| Substrate (Sugar Donor) | Product (S-glycoside) | Biocatalyst | Conversion (%) | Isolated Yield (%) | Reference |

|---|---|---|---|---|---|

| pNP-β-D-Glucuronic acid | 4-Methylumbelliferyl 1-thio-β-D-glucopyranosiduronic acid (S-1) | DtGlcAE396Q | 75 | 54 | nih.gov |

| pNP-β-D-Xylopyranoside | 4-Methylumbelliferyl 1-thio-β-D-xylopyranoside (S-2) | DtXylE161Q | 85 | 72 | nih.gov |

| pNP-β-D-Glucopyranoside | 4-Methylumbelliferyl 1-thio-β-D-glucopyranoside (S-3) | AaManE165A | 99 | 90 | nih.gov |

| pNP-β-D-Galactopyranoside | 4-Methylumbelliferyl 1-thio-β-D-galactopyranoside (S-4) | TtBglE350A | 99 | 90 | nih.gov |

| pNP-β-D-Fucopyranoside | 4-Methylumbelliferyl 1-thio-β-D-fucopyranoside (S-5) | TtBglE350A | 99 | 89 | nih.gov |

| pNP-α-D-Galactopyranoside | 4-Methylumbelliferyl 1-thio-α-D-galactopyranoside (S-6) | TtBglE350A | 99 | 91 | nih.gov |

Reactions with Halides and Activated Halides

The nucleophilic thiol group of this compound readily reacts with a variety of alkyl and aryl halides to form thioether derivatives. mdpi.com This S-alkylation is a fundamental method for synthesizing diverse coumarin analogs. For example, the reaction of this compound with dibromoalkanes, such as 1,2-dibromoethane or other Br(CH₂)nBr compounds, in the presence of a base like potassium carbonate (K₂CO₃) in acetone, yields ω-bromoalkyl thioethers. mdpi.com These intermediates can be further reacted with nucleophiles to produce more complex molecules. mdpi.com

The reaction conditions can be optimized for specific substrates. In the synthesis of 4-methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin, the best conversion was achieved by first metallizing the starting thiol with lithium hexamethyldisilazide (LiHMDS) in dry THF, followed by alkylation with the corresponding activated chloride. mdpi.com

Nucleophilic Aromatic Substitutions with Appropriate Aromatic Halides

This compound can act as a nucleophile in nucleophilic aromatic substitution (SₙAr) reactions, displacing a halide from an activated aromatic ring. mdpi.comlibretexts.org For the reaction to proceed readily, the aromatic halide must be activated by strongly electron-withdrawing groups, typically located at the ortho and/or para positions to the leaving group. libretexts.org

An example of this is the reaction of this compound with 1-fluoro-4-nitrobenzene. rsc.org The highly electronegative fluorine atom and the para-nitro group activate the ring for nucleophilic attack by the thiolate anion, which is generated in situ using a base like potassium hydroxide (B78521) (KOH). rsc.org Another documented SₙAr reaction involves the coupling of this compound with 6-bromo-2-butyl-benzo[de]isoquinoline-1,3-dione in the presence of potassium carbonate to form a naphthalimide–coumarin conjugate. mdpi.com

Mannich Reactions of this compound

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. While mercapto-coumarins as a class are reported to undergo Mannich reactions, specific examples detailing the reaction at the thiol group of this compound are not prevalent in the reviewed literature. mdpi.comencyclopedia.pub The reactivity is more commonly documented for other isomers, such as 3-mercapto-coumarin. In that case, 3-mercapto-coumarin first condenses with formaldehyde to produce an intermediate 3-hydroxymethylthio-coumarin, which subsequently reacts with an amine like diphenylamine (B1679370) to yield the final α-aminomethylated thioether. mdpi.comencyclopedia.pub This suggests a potential, though less explored, pathway for the functionalization of this compound.

Exploration of Novel Reaction Pathways and Catalytic Systems for this compound

Research into the reactivity of this compound has led to the exploration of novel synthetic routes and catalytic systems to access new chemical architectures.

A significant advancement is the use of biocatalysis. As detailed in the thioglycosylation section (2.2.3), genetically mutated glycosyl hydrolases have been developed as highly efficient "thioglycoligase" enzymes. nih.govresearchgate.net These biocatalysts enable the one-pot synthesis of S-glycosides from this compound with high yield and stereoselectivity under mild conditions, representing a green and innovative catalytic system. nih.gov

Another novel pathway involves photoinitiated "click chemistry". The thiol–yne reaction, a photoinitiated radical addition, has been used to immobilize this compound onto alkyne-functionalized polythioether nanoparticles. harvard.edu This method provides a facile route to creating fluorescently tagged nanomaterials. harvard.edu

Furthermore, this compound has been utilized as a ligand to form metal complexes. For example, it has been used to synthesize diironhexacarbonyl clusters and platinum(II) bis(thiolate) complexes. mdpi.com These reactions open pathways to novel organometallic-coumarin hybrids with potential applications in coordination chemistry and materials science. mdpi.com

Spectroscopic and Photophysical Investigations of 7 Mercapto 4 Methylcoumarin

Fluorescence Characteristics and Quenching Mechanisms of 7-Mercapto-4-methylcoumarin

The fluorescence of 7-MC is intrinsically linked to the chemical nature of its thiol substituent and the structural forms it can adopt.

This compound is characterized by its inherently weak fluorescence or non-fluorescent nature in solution. ekb.egresearchgate.net This poor emission is in stark contrast to the strong fluorescence typically observed in other coumarin (B35378) derivatives, such as 7-hydroxy-4-methylcoumarin. researchgate.netrsc.orgresearchgate.net The substitution of the hydroxyl group with a thiol group introduces pathways for non-radiative deactivation, which effectively quench the compound's fluorescence. researchgate.netresearchgate.net This phenomenon has been consistently reported in experimental studies of its photophysical properties in various solvents, including methanol (B129727). ekb.egresearchgate.net

The principal reason for the weak fluorescence of this compound is the existence of thiol-thione tautomerism. ekb.egresearchgate.net The molecule can exist in two forms: the thiol (C-SH) form and the thione (C=S) form. ekb.eg The thione-like resonance structure is believed to play a crucial role in the deactivation of the excited state. rsc.orgresearchgate.net This tautomeric form provides an efficient channel for non-radiative decay, meaning the molecule returns to its ground state without emitting a photon (light). researchgate.net Computational studies suggest that the thione tautomer is thermodynamically favorable in the first excited state (S1), which contributes significantly to the fluorescence quenching mechanism. ekb.eg

A significant enhancement in fluorescence is observed when the thiol group of this compound is alkylated or glycosylated. rsc.orgmdpi.comsemanticscholar.org For instance, the methylation of the thiol group to form S-methyl-7-mercapto-4-methylcoumarin results in a derivative that is strongly fluorescent. ekb.egresearchgate.net This is because alkylation effectively "locks" the molecule in the highly fluorescent thiol form, preventing the tautomerization to the non-fluorescent thione form. researchgate.net This "turn-on" fluorescence mechanism has made 7-MC a valuable scaffold for developing fluorescent probes. researchgate.netmdpi.com Studies have shown that alkylated derivatives can be 20 to 100 times stronger emitters than the parent compound. researchgate.net The introduction of a monosaccharide or disaccharide at the thiol position also leads to a significant increase in fluorescence emission. semanticscholar.org

The table below summarizes the spectroscopic properties of this compound (7-MC) and its S-glycoside derivatives, illustrating the enhanced fluorescence upon derivatization.

| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Relative Quantum Yield (Φ) |

| 7-MC | DMF | 330 | 388 | 0.003 |

| 7-MC | PBS | 363 | 448 | 0.001 |

| S-1 (S-glycoside) | DMF | 329 | 387 | 0.44 |

| S-1 (S-glycoside) | PBS | 320 | 389 | 0.17 |

| S-2 (S-glycoside) | DMF | 329 | 387 | 0.47 |

| S-2 (S-glycoside) | PBS | 320 | 388 | 0.16 |

| Data sourced from a study on coumarin S-glycosides. semanticscholar.org Relative quantum yields were determined using a reference standard. |

Theoretical and computational studies have provided deeper insight into the mechanisms of fluorescence quenching in this compound. ekb.eg The primary pathway for its non-radiative decay is through a conical intersection, which is a point where two potential energy surfaces (in this case, the first excited state, S1, and the ground state, S0) cross. ekb.egnih.gov For the thiol form of 7-MC, an S1/S0 conical intersection serves as the main radiationless channel that leads to fluorescence quenching. ekb.eg

For the thione tautomer, the deactivation mechanism is attributed to a very small energy gap between the S1 and S0 states. ekb.eg This small gap facilitates rapid internal conversion, allowing the molecule to return to the ground state without emitting light. These computational models validate experimental observations and explain the molecule's weak intrinsic fluorescence and the enhanced emission of its alkylated derivatives. ekb.egresearchgate.net

Enhanced Fluorescence in Alkylated this compound Derivatives

Spectroscopic Analysis of this compound and its Derivatives

Spectroscopic techniques are essential for characterizing the structure and properties of 7-MC.

The UV-Vis absorption spectrum of this compound is influenced by the thiol substitution and the solvent environment. semanticscholar.org In dimethylformamide (DMF), 7-MC and its S-glycoside derivatives show an absorption maximum (λmax) around 328–330 nm. semanticscholar.org When the solvent is changed to a more polar one like phosphate-buffered saline (PBS), a redshift in the absorption spectrum is observed for 7-MC itself (λmax = 363 nm). semanticscholar.org This shift indicates a significant difference in polarity between the ground and excited states. semanticscholar.org The absorption properties of 7-MC are also known to be strongly influenced by pH. semanticscholar.org

The table below details the absorption characteristics of 7-MC and its derivatives in different solvents.

| Compound | Solvent | Absorption λmax (nm) | Molar Absorption Coefficient (εmax) (M⁻¹cm⁻¹) |

| 7-MC | DMF | 330 | 17,900 |

| 7-MC | PBS | 363 | 24,000 |

| S-1 (S-glycoside) | DMF | 329 | 17,400 |

| S-1 (S-glycoside) | PBS | 320 | 14,800 |

| S-2 (S-glycoside) | DMF | 329 | 17,600 |

| S-2 (S-glycoside) | PBS | 320 | 15,200 |

| Data sourced from a study on coumarin S-glycosides. semanticscholar.org |

Fluorescence Spectroscopy of this compound in Diverse Environments

The fluorescence properties of this compound are highly sensitive to its local environment and chemical form. researchgate.net Unlike its hydroxyl analog, 7-hydroxy-4-methylcoumarin, which is strongly fluorescent, MMC in its free thiol (C-SH) form exhibits very poor fluorescence. rsc.orgrsc.orgnih.gov This fluorescence quenching is attributed to non-radiative deactivation processes, where the thione-like resonance form (C=S) plays a significant role in the deactivation of the excited state. researchgate.netrsc.orgrsc.org

However, when the thiol group is alkylated or otherwise modified, the fluorescence of the coumarin moiety is restored and can be quite high. rsc.orgrsc.orgnih.gov This "off-on" switching of fluorescence is a key feature that makes MMC a valuable tool for developing fluorescent probes. researchgate.net For instance, S-methyl-7-mercapto-4-methylcoumarin (C-SMe) is a much stronger emitter than C-SH, with fluorescence quantum yields that can be 20 to 100 times greater. researchgate.net

The photophysical behavior of MMC and its derivatives has been studied in a variety of solvents. rsc.org The fluorescence emission is dependent on the polarity of the solvent. rsc.org For example, the thioether form of MMC exhibits environment-dependent fluorescence emission in the range of 413–427 nm. This sensitivity to the local environment, including polarity and microviscosity, is a characteristic feature of many coumarin derivatives. researchgate.net

The interaction of MMC with nanoparticles also significantly influences its fluorescence properties. When MMC interacts with the surface of core-shell CdSe-ZnS quantum dots, it leads to characteristic absorption and emission bands that serve as excellent reporters for thiol interactions at the nanoparticle surface. researchgate.netresearchgate.net

Below is a data table summarizing the photophysical properties of this compound (C-SH) and its S-methylated derivative (C-SMe) in different solvents.

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) |

|---|---|---|---|---|---|

| C-SH | Methanol | 328, 364 | - | <0.005 (non-fluorescent) | - |

| C-SH | Toluene | 364 | - | <0.005 (non-fluorescent) | - |

| C-SH | Dichloromethane (B109758) | 365 | - | <0.005 (non-fluorescent) | - |

| C-SH | Chloroform | 366 | - | <0.005 (non-fluorescent) | - |

| C-SMe | Methanol | 364 | 414 | 0.68 | 3.1 |

| C-SMe | Toluene | 360 | 400 | 0.31 | 1.8 |

| C-SMe | Dichloromethane | 363 | 406 | 0.80 | 3.3 |

| C-SMe | Chloroform | 364 | 408 | 0.82 | 3.5 |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) Studies

Raman spectroscopy provides detailed vibrational information about the molecular structure of this compound. The normal Raman spectrum of solid MMC shows characteristic peaks corresponding to its various functional groups. researchgate.net Key vibrational modes include the stretching of the -C-O- bond, the conjugated -C=C- stretching mode, and the -C-C- stretching and in-plane deformation of the aromatic C-H bonds. researchgate.net

The presence of the thiol group in MMC makes it an excellent candidate for Surface-Enhanced Raman Spectroscopy (SERS). The thiol group forms a strong covalent bond with noble metal surfaces, such as gold and silver, leading to a significant enhancement of the Raman signal. researchgate.net This enhancement allows for the detection of MMC at very low concentrations. researchgate.net

SERS studies have been conducted using MMC on various substrates, including gold-coated silicon nanowires and silver-coated gold nanostars. researchgate.netrsc.org The SERS spectra of MMC adsorbed on these surfaces show characteristic shifts and enhancements of the Raman bands. For example, a prominent peak at 1593 cm⁻¹, attributed to the conjugated -C=C- stretching mode, is often used for SERS analysis. researchgate.net The enhancement factor (EF) for MMC on gold nanoparticles can be as high as 10⁷, which is significantly greater than that observed for coumarins with hydroxyl or methoxy (B1213986) substituents.

The ability of MMC to form self-assembled monolayers (SAMs) on metal surfaces is crucial for its application in SERS-based sensing and plasmonics. The slow kinetics of thiol binding to gold nanoparticle surfaces can be monitored using SERS, which provides insights into the formation of thiolate bonds. researchgate.netresearchgate.net

A table detailing the major vibrational peaks in the normal Raman spectrum of MMC is provided below.

| Raman Shift (cm-1) | Assignment |

|---|---|

| 1593 | Conjugated -C=C- stretching mode |

| 1543 | -C-C- stretching and in-plane deformation of -C-H (ring) |

| 1169 | -C-O- bond stretching mode |

Data derived from a study on gold-coated Si nanowires. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

For a derivative, 4-methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin, the ¹H NMR spectrum in CDCl₃ reveals characteristic signals for the coumarin protons. mdpi.com These include a doublet for the proton at position 3 (CH-3), a doublet for the proton at position 5 (CH-5), a doublet of doublets for the proton at position 6 (CH-6), and a doublet for the proton at position 8 (CH-8). mdpi.com The structure of this and other derivatives can be definitively assigned using a combination of 1D and 2D NMR experiments. mdpi.com

In another example, the ¹H NMR spectrum of the disulfide derivative of MMC in CDCl₃ shows distinct aromatic and aliphatic proton signals. rsc.org The aromatic protons appear as a doublet at δ 7.54 ppm, a doublet at δ 7.44 ppm, and a quartet at δ 7.38 ppm. The vinylic proton (=CH) appears as a doublet at δ 6.25 ppm, and the methyl group (CH₃) protons resonate as a doublet at δ 2.41 ppm. rsc.org

The ¹³C NMR spectrum of the same disulfide derivative in CDCl₃ provides complementary structural information, with signals corresponding to the carbonyl carbon, aromatic carbons, and the methyl carbon. rsc.org

The following table summarizes the ¹H and ¹³C NMR chemical shifts for the disulfide derivative of this compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.54 | d | ArH |

| 7.44 | d | ArH | |

| 7.38 | q | ArH | |

| 6.25 | d | =CH | |

| 2.41 | d | CH₃ | |

| ¹³C | 160.14 | s | C=O |

| 153.97 | s | Ar-C | |

| 151.80 | s | Ar-C | |

| 140.81 | s | Ar-C | |

| 125.25 | s | Ar-C | |

| 122.07 | s | Ar-C | |

| 119.05 | s | Ar-C | |

| 114.93 | s | Ar-C | |

| 114.36 | s | Ar-C | |

| 18.63 | s | CH₃ |

Data obtained in CDCl₃. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Adsorption Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to investigate the elemental composition and chemical state of atoms on a surface. It has been employed to study the adsorption of this compound on gold surfaces, particularly to understand the nature of the sulfur-gold bond in self-assembled monolayers (SAMs). rsc.orgresearchgate.netrsc.orgchemrxiv.org

A key question addressed by XPS studies is the protonation state of the sulfur atom upon adsorption. rsc.orgresearchgate.netrsc.org The common understanding is that thiols chemisorb to gold surfaces as thiyl radicals, with the loss of the hydrogen atom from the thiol group. rsc.orgrsc.org However, some studies have suggested the possibility of physisorbed thiols where the S-H bond is preserved. rsc.orgresearchgate.net

XPS analysis of the sulfur core level binding energies in MMC SAMs on gold provides insight into this issue. By comparing the experimental binding energies with those reported for free or adsorbed thiols and thiyls, the nature of the molecular species on the surface can be determined. rsc.orgchemrxiv.org Studies combining XPS with molecular dynamics simulations and grazing incidence X-ray fluorescence (GIXRF) have provided strong evidence that MMC forms a monolayer of chemisorbed, dissociated thiyls on flat gold surfaces. rsc.orgresearchgate.net

The analysis of the S 2p core level spectra is crucial in these studies. The binding energies associated with the S 2p₃/₂ and S 2p₁/₂ doublet can distinguish between different sulfur species, such as unbound thiols, bound thiolates, and oxidized sulfur species.

Solvatochromic Behavior and Environmental Sensitivity of this compound

Solvatochromism refers to the change in the color of a substance, and hence its absorption or emission spectra, when it is dissolved in different solvents. This compound and its derivatives exhibit significant solvatochromic behavior, making them sensitive probes of their local environment. rsc.orgresearchgate.net

The fluorescence emission of substituted coumarins, including MMC derivatives, is often dependent on the polarity of the solvent. rsc.org For instance, S-methyl-7-mercapto-4-methylcoumarin (C-SMe) shows a noticeable shift in its emission maximum in solvents of varying polarity. rsc.org This sensitivity arises from the change in the dipole moment of the molecule upon excitation, which leads to different degrees of stabilization of the ground and excited states by the solvent molecules.

The photophysical properties of MMC, such as its fluorescence quantum yield and lifetime, are also strongly influenced by the solvent environment. rsc.orgrsc.org As detailed in the fluorescence spectroscopy section (3.2.2), the quantum yield of C-SMe is significantly higher in polar aprotic solvents like dichloromethane compared to nonpolar solvents like toluene. rsc.org

This environmental sensitivity is not limited to simple solvents but also extends to more complex environments like the surface of nanoparticles. The interaction with a nanoparticle surface can create a unique microenvironment that alters the photophysical properties of the MMC molecule. researchgate.netresearchgate.net

The table below illustrates the solvatochromic shift in the emission maximum of S-methyl-7-mercapto-4-methylcoumarin (C-SMe) in different solvents, highlighting its environmental sensitivity.

| Solvent | Polarity (ET(30)) | Emission Maximum (λem, nm) |

|---|---|---|

| Toluene | 33.9 | 400 |

| Chloroform | 39.1 | 408 |

| Dichloromethane | 40.7 | 406 |

| Methanol | 55.4 | 414 |

Data for C-SMe. rsc.org

Advanced Research Applications of 7 Mercapto 4 Methylcoumarin

Application as a Fluorophore Probe in Biological and Chemical Systems

7-Mercapto-4-methylcoumarin serves as a key component in the development of fluorescent probes. mdpi.com While 7-MMC itself exhibits poor fluorescence, its alkylated thioether derivatives are highly fluorescent. mdpi.comrsc.org This "off-on" fluorescent behavior is a significant advantage, as the thiol form is weakly fluorescent due to non-radiative deactivation, but fluorescence is reactivated upon the formation of a thioether. researchgate.netresearchgate.net This property allows for dynamic sensing applications with reduced background noise.

The thiol group of 7-MMC allows for its use in detecting and quantifying other thiols and various reactive species. It can act as a reporter molecule to study the binding of thiols to surfaces, such as quantum dots and gold nanoparticles. researchgate.netrsc.org For instance, the interaction of 7-MMC with CdSe-ZnS quantum dots results in distinct absorption and emission bands that serve as excellent indicators of thiol interactions at the nanoparticle surface. researchgate.netrsc.org This makes it a convenient molecular probe for determining the relative kinetics of other thiol compounds. researchgate.net

Furthermore, 7-MMC based probes have been developed for the detection of specific molecules. For example, a probe synthesized from 7-MMC and BODIPY has been used for the selective detection of cysteine in living cells. mdpi.com

The reactive thiol group of 7-MMC facilitates its use in bioconjugation, the process of linking molecules to biological structures. It can be used as a fluorescent tag for various biomolecules and materials. mdpi.com

One notable application is the labeling of cellulose (B213188) nanofibrils (CNFs). Through a thiol-Michael "click" reaction, 7-MMC can be attached to modified CNFs, rendering them fluorescent. acs.org This allows for the development of multicolor fluorescently labeled nanomaterials with potential applications in multimodal molecular imaging. mdpi.comacs.org

Another strategy involves using 7-MMC as a fluorescent tag in cyclic peptide conjugation. mdpi.com The thiol group participates in the nucleophilic ring-opening of an aziridine (B145994) moiety during the macrocyclization of linear peptides, effectively incorporating the fluorescent coumarin (B35378) into the cyclic structure. mdpi.com

This compound and its derivatives are valuable tools in intramolecular Förster Resonance Energy Transfer (iFRET) studies. iFRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores), and it is highly sensitive to the distance between them. The environment-dependent fluorescence emission of 7-MMC's thioether form, typically in the range of 413–427 nm, makes it a versatile probe for studying conformational changes in peptides and proteins.

In one approach, the amino and sulfhydryl groups of cysteines are double-labeled with two different fluorophores. FRET occurs between the amine-derivatized and thiol-derivatized fluorophores, allowing for highly selective and sensitive analysis. nih.gov For instance, when the sulfhydryl group of a cysteine is derivatized with a coumarin derivative and the amino group with another fluorophore like NBD-F, the double-labeled cysteine emits the second fluorophore's fluorescence upon excitation at the wavelength of the first, demonstrating iFRET. nih.gov This method provides enhanced sensitivity compared to conventional detection methods. nih.gov

Bioconjugation Strategies for Fluorescent Labeling

Role in Enzyme Activity Assays and Biochemical Studies

This compound is a crucial precursor for creating fluorogenic substrates used in a variety of enzyme activity assays.

The core principle of these assays lies in the enzymatic cleavage of a substrate that has been chemically linked to 7-MMC. This cleavage releases the highly fluorescent derivative, allowing for the quantification of enzyme activity by measuring the increase in fluorescence. nih.gov This method offers high sensitivity and reduced background noise compared to traditional colorimetric assays.

For example, fluorogenic cephalosporin (B10832234) substrates have been synthesized using 7-MMC. nih.gov Hydrolysis of these substrates by metallo-β-lactamases (MBLs) releases a this compound derivative, leading to a change in fluorescence that can be monitored to determine enzyme activity. nih.gov Similarly, it has been used in the synthesis of fluorescently labeled fatty acids to study the kinetics of phospholipase A2 enzymes through FRET-based assays. nih.gov

Table 1: Examples of 7-MMC Derived Fluorogenic Substrates

| Enzyme Class | Substrate Type | Detection Principle |

|---|---|---|

| Metallo-β-lactamases | Fluorogenic Cephalosporin | Release of fluorescent this compound derivative upon hydrolysis. nih.gov |

| Phospholipase A2 | Fluorescently Labeled Fatty Acid | FRET-based detection of enzymatic cleavage. nih.gov |

This compound has been specifically employed to create fluorogenic substrates for tracking and quantifying the activity of bacterial enzymes, such as neuraminidase. mdpi.com Neuraminidase is an enzyme that cleaves terminal sialic acid residues and is a key target for anti-influenza drug development. assaygenie.comsigmaaldrich.com

Assays using substrates derived from 7-MMC allow for the sensitive measurement of neuraminidase activity. mdpi.comnih.gov The enzymatic reaction releases the fluorescent coumarin portion, and the resulting fluorescence is directly proportional to the enzyme's activity. assaygenie.comsigmaaldrich.com This enables researchers to study enzyme kinetics, screen for potential inhibitors, and better understand bacterial metabolism. sigmaaldrich.com

Table 2: Application of 7-MMC in Neuraminidase Assays

| Feature | Description |

|---|---|

| Principle | Enzymatic cleavage of a 7-MMC-based substrate releases a fluorescent product. mdpi.comassaygenie.com |

| Application | Quantitative determination of neuraminidase activity and screening for inhibitors. assaygenie.comsigmaaldrich.com |

| Advantages | High sensitivity and suitability for high-throughput screening. assaygenie.com |

Monitoring S-Glucuronidation Processes in Drug Metabolism

This compound (MMC) has emerged as a significant substrate for studying the S-glucuronidation pathway, a crucial Phase II metabolic reaction for many xenobiotics containing thiol groups. nih.govresearchgate.net Research comparing the enzymatic glucuronidation of MMC with its oxygen-containing analog, 4-methylumbelliferone (B1674119) (a standard substrate for O-glucuronidation), has provided valuable insights into the efficiency and specificity of UDP-glycosyltransferase (UGT) enzymes. nih.govresearchgate.net

In studies using human liver microsomes, the S-glucuronidation of MMC was found to be nearly as efficient as the O-glucuronidation of 4-methylumbelliferone. nih.govresearchgate.netresearchgate.net This indicates that the sulfur atom at the conjugation site does not significantly hinder the metabolic process in a complex biological matrix.

To further delineate isoenzyme specificity, a comprehensive study was conducted using fission yeast strains engineered to express all 19 human members of the UGT1 and UGT2 families. nih.govresearchgate.net The results demonstrated that a wide range of UGTs can catalyze the glucuronidation of MMC. Out of the 19 enzymes tested, 13 were capable of conjugating MMC. nih.govresearchgate.netresearchgate.net Of these, five isoenzymes were specific for MMC, while the other eight were also able to convert 4-methylumbelliferone. nih.govresearchgate.netresearchgate.net The remaining six UGTs did not show activity towards either substrate under the experimental conditions. nih.govresearchgate.net

Among the eight enzymes that glucuronidated both substrates, a varied substrate preference was observed. nih.govresearchgate.netresearchgate.net Four of these enzymes catalyzed both reactions to a similar extent, three showed higher conversion rates for 4-methylumbelliferone, and one displayed a preference for this compound. nih.govresearchgate.netresearchgate.net These findings underscore that MMC is a convenient and effective new standard substrate for specifically monitoring S-glucuronidation activities of various UGT isoenzymes. nih.govresearchgate.net

| UGT Isoenzyme Group | Number of Isoenzymes | Activity Profile |

|---|---|---|

| Active with MMC only | 5 | Specific for S-glucuronidation of MMC. |

| Active with both MMC and 4-MU | 8 | Catalyze both S- and O-glucuronidation. |

| Inactive with either substrate | 6 | Did not accept MMC or 4-MU as substrates. |

| Total | 19 |

Material Science Applications of this compound

In material science, this compound is utilized for its ability to functionalize surfaces and interact with nanomaterials, driven by the strong affinity of its thiol group for noble metals and its unique photophysical properties. mdpi.com These characteristics make it a prime candidate for developing biosensors, molecular probes, and components for photonic devices. mdpi.com

The thiol group of MMC enables the spontaneous formation of ordered, self-assembled monolayers (SAMs) on gold surfaces. rsc.orgrsc.org These highly organized molecular layers are central to creating functional interfaces for applications in nanotechnology and biosensing. The structure, stability, and density of these SAMs have been investigated using a combination of experimental techniques, such as X-ray photoelectron spectroscopy (XPS) and grazing incidence X-ray fluorescence (GIXRF), and computational methods like molecular dynamics (MD) simulations. rsc.orgrsc.orgchemrxiv.orgresearchgate.net

The formation of an MMC monolayer on a gold surface is predominantly understood to occur via chemisorption. rsc.orgchemrxiv.orghelmholtz-berlin.de This process involves the cleavage of the S-H bond in the thiol group, resulting in a thiyl radical (R-S•) that forms a strong, covalent thiolate bond (S-Au) with the gold surface. rsc.orgchemrxiv.org The kinetics of this thiolate bond formation are relatively slow, with studies recommending an incubation time of one to two hours to ensure the process is essentially complete. researchgate.net As the density of the SAM increases, the adsorbed molecules tend to adopt a more vertical orientation relative to the surface. rsc.org

While the covalent thiolate bond is the most accepted model for adsorption, the precise nature of the sulfur-gold interface, specifically the protonation state of the sulfur atom, has been a subject of scientific debate. rsc.orgchemrxiv.orghelmholtz-berlin.de Evidence suggests the co-existence of two states:

Chemisorption : Involves the deprotonated thiyl radical covalently bound to gold. rsc.orghelmholtz-berlin.de

Physisorption : Involves the intact, undissociated thiol molecule (R-SH) physically adsorbed on the surface, preserving the S-H bond. rsc.orghelmholtz-berlin.de

X-ray photoelectron spectroscopy (XPS) has been used to probe these states by analyzing the S(2p) core level binding energies. rsc.orgrsc.org In one study, the XPS spectrum of an MMC SAM on gold revealed multiple components, which were deconvoluted and assigned to different sulfur species based on established binding energies. rsc.org The results showed that while the majority of the molecules (58.9%) were present as bound thiylates (chemisorbed), a notable portion existed as unbound or physisorbed thiols. rsc.org This indicates a complex monolayer structure where both chemisorbed and physisorbed species coexist. rsc.org

| Binding Energy (eV) | Relative Percentage (%) | Assigned Sulfur Species |

|---|---|---|

| 161.0 | 8.6 | Thiyl in a metastable site |

| 162.0 | 58.9 | Bound thiyl (chemisorbed) |

| 163.1 | 19.9 | Unbound or free thiol (-SH) |

| 163.7 | 12.6 | Physisorbed thiol (-SH) on a second layer |

The stability and maximum achievable density of MMC SAMs are influenced by the protonation state of the adsorbing molecule. rsc.org Molecular dynamics simulations have shown that monolayers formed from thiyl radicals are more ordered than those formed from intact thiols. rsc.org In simulated high-density thiol layers, many molecules remain in a horizontal orientation, and it was not possible to form a stable, purely vertical thiol SAM due to overcrowding. rsc.org In contrast, thiyl radicals readily form dense, vertically-oriented, and dynamically stable layers. rsc.org These computational findings have been complemented by experimental measurements using reference-free grazing incidence X-ray fluorescence (GIXRF) to provide absolute quantification of the sulfur areal density in the monolayer. rsc.orgrsc.org

This compound serves as an excellent reporter molecule for studying interactions at the surface of nanoparticles, particularly core-shell quantum dots (QDs) like CdSe-ZnS. rsc.orgnih.govresearchgate.net The interaction between the thiol group of MMC and the QD surface leads to distinct and measurable changes in the material's absorption and emission spectra. rsc.orgresearchgate.net

A key feature of MMC in this context is its fluorescence behavior. researchgate.net In its free thiol form, MMC is weakly fluorescent due to efficient non-radiative deactivation pathways. researchgate.netresearchgate.netrsc.org However, upon binding to a QD surface (forming a thioether-like linkage), its fluorescence is significantly enhanced or "reactivated." researchgate.netrsc.org This "off-on" switching of fluorescence provides a powerful mechanism for sensing applications. By monitoring the changes in fluorescence intensity, researchers can track the binding of thiols to the nanoparticle surface. rsc.orgresearchgate.net This characteristic makes MMC a valuable tool for developing novel sensors and for applications in photonics where controlled light emission is required. mdpi.com

Influence of Protonation State on Adsorption to Surfaces

Development of Chemical Sensors for Various Analytes

The reactivity of the thiol group in this compound makes it an excellent candidate for the development of chemical sensors. While the compound itself is weakly fluorescent, its thioether derivatives exhibit strong fluorescence. researchgate.netrsc.org This "off-on" fluorescent behavior is a key principle in designing sensors. The fluorescence of 7-mercapto-4-methyl-coumarin (C-SH) increases after nucleophilic addition to electrophilic species, a principle that has been used to detect electrophilic lipid oxidation products. researchgate.net

Furthermore, its ability to bind to metal surfaces, such as gold nanoparticles, allows for its use in surface-enhanced Raman spectroscopy (SERS) based sensing. The thiol group facilitates strong binding to gold, leading to significant enhancement of the Raman signal. This property is advantageous for creating highly sensitive analytical platforms.

Reporter Molecule Applications

This compound (MMC) serves as an effective reporter molecule, particularly for studying interactions at the nanoscale. mdpi.com Research has demonstrated its utility in monitoring the binding of thiols to the surface of core-shell CdSe-ZnS quantum dots. rsc.orgresearchgate.net The interaction between MMC and the quantum dot surface results in distinctive absorption and emission bands, which act as clear signals for these surface interactions. rsc.org This application is crucial for understanding and controlling the surface chemistry of nanoparticles used in various technological and biomedical fields. The small size of the molecule is advantageous as it is less likely to disrupt natural systems, such as cell membranes, during study. mdpi.com

Fluorescent Dye Applications

While this compound in its thiol form (C-SH) exhibits poor emission characteristics, its alkylated or thioether derivatives are highly fluorescent. mdpi.comrsc.org This property is harnessed in its application as a fluorescent dye or probe. mdpi.com The alkylation of the thiol group effectively "switches on" the fluorescence, a mechanism that is exploited in sensing and imaging. For instance, S-methyl-7-mercapto-4-methylcoumarin (C-SMe) is a significantly stronger emitter than its thiol precursor, C-SH. researchgate.net This complementary fluorescence behavior to the well-known 7-hydroxycoumarins opens up new possibilities for developing fluorescent labels and probes. rsc.org These probes are valuable for tracking cellular processes and in fluorescence spectroscopy. mdpi.comresearchgate.net Navarro et al. utilized MMC as a fluorescent probe to label modified cellulose nanofibrils via a thiol-Michael reaction, highlighting its role in creating fluorescently tagged biomaterials for potential applications like multimodal molecular imaging. mdpi.com

Photodimerizable and Healable Reactant Applications

The coumarin moiety of this compound is known for its ability to undergo reversible photodimerization upon exposure to UV light. rsc.org This characteristic has been ingeniously applied in the development of self-healing materials. mdpi.com In one study, Zhao et al. created a novel, bio-sourced self-healing coating by photocrosslinking epoxidized cottonseed oil with this compound. rsc.orgrsc.org In this system, MMC acts as both a photodimerizable and healable reactant. mdpi.comresearchgate.net The process involves a one-step photoinitiated thiol-epoxy addition, where the thiol group of MMC reacts with the epoxidized oil, grafting the photosensitive coumarin unit onto the polymer backbone. rsc.orgresearchgate.net The subsequent photodimerization of the coumarin units creates crosslinks that, when broken, can be reformed by UV irradiation, thus imparting a self-healing capability to the material. rsc.org

Development of Bioactive Compounds and Pharmacological Agents

This compound is a key starting material for the synthesis of various derivatives with significant biological and pharmacological activities. mdpi.com Its structure serves as a versatile scaffold for creating new therapeutic agents. mdpi.comnih.gov

Synthesis of Novel 7-Mercapto-coumarin Derivatives with Bioactivity

The reactivity of the thiol group allows for the straightforward synthesis of a wide range of S-substituted this compound derivatives. mdpi.com Researchers have developed numerous novel compounds by reacting MMC with different electrophiles. For example, a series of S-substituted analogs were synthesized and evaluated for their antiviral activity against the Hepatitis B virus (HBV), with some showing potency significantly greater than the reference drug. mdpi.com Another study reported the synthesis of 4-methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin by alkylating MMC with a freshly prepared chloride reagent. mdpi.com The development of biocatalytic methods has also enabled the synthesis of coumarin S-glycosides, which are promising non-cytotoxic probes for biomedical imaging. nih.gov These examples underscore the role of this compound as a foundational molecule for generating libraries of bioactive compounds. mdpi.com

α1 Antagonistic Activity of this compound Derivatives

A significant area of pharmacological research involving this compound is the development of α1-adrenoceptor (α1-AR) antagonists. mdpi.comnih.gov Based on the pharmacophore model of α1-AR antagonists, a series of novel 7-mercaptocoumarin derivatives were designed and synthesized. nih.gov Biological evaluation of these compounds revealed that most exhibited strong antagonistic activity. mdpi.comnih.gov

One derivative in particular, identified as compound 53c or compound 6 in separate studies, demonstrated excellent activity, even surpassing that of the established reference drug, prazosin. mdpi.comnih.gov Structure-activity relationship (SAR) studies indicated that specific structural features, such as small hydrophobic groups on the terminal heterocyclic ring and ortho-substituents on the phenylpiperazine moiety, were crucial for high α1-AR antagonistic activity. nih.gov These findings confirm that the 7-mercaptocoumarin moiety is a valuable scaffold for designing new and potent α1-AR antagonists. nih.gov

Table 1: Selected Bioactive Derivatives of this compound and Their Activities

| Derivative Name | Structure | Bioactivity | Research Finding |

|---|---|---|---|

| 7-((4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)thio)-4-methyl-2H-chromen-2-one (Compound 53c / Compound 6) | A this compound core linked via a butylthio spacer to a 4-(2-methoxyphenyl)piperazine moiety. | Potent α1-adrenoceptor (α1-AR) antagonist. | Exhibited stronger antagonistic activity than the reference compound prazosin. mdpi.comnih.gov |

| S-substituted 7-mercapto-4-methyl coumarin analogs (e.g., 62a, 62b) | A this compound core with various substituents attached to the sulfur atom. | Antiviral activity against Hepatitis B Virus (HBV). | Compounds 62a and 62b were 16-fold more potent than the reference drug (3TC) against HBsAg. mdpi.com |

| Coumarin S-glycosides | A this compound core with a carbohydrate structure attached to the sulfur atom. | Fluorescent probes for biomedical imaging. | Synthesized via biocatalysis, these derivatives were found to be non-cytotoxic. nih.gov |

Potential in Drug Discovery for Enzyme Inhibitors

Derivatives of this compound have emerged as promising scaffolds in the design of potent enzyme inhibitors. The thiol group provides a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. mdpi.com These derivatives can be tailored to interact with specific biological targets.

For instance, novel derivatives created from this compound have demonstrated strong α1-adrenergic antagonistic activity. mdpi.com One particular compound, 7-((4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)thio)-4-methyl-2H-chromen-2-one, synthesized from 7-MMC, exhibited activity superior to the reference drug, prazosin. mdpi.com Additionally, S-substituted this compound analogs have been synthesized and evaluated as antiviral agents against the Hepatitis B virus (HBV), with some showing inhibitory activity toward both HBsAg and HBeAg. mdpi.com

The coumarin structure itself is a well-known pharmacophore, and its combination with a thiol group offers a platform for developing inhibitors for various enzymes, including those with cysteine residues in their active sites. mdpi.comnih.gov The development of fluorogenic substrates, such as those based on the 7-amino-4-methylcoumarin (B1665955) scaffold which is structurally related to 7-MMC, is a common strategy for monitoring enzyme activity and screening for inhibitors. nih.gov

Table 1: Examples of this compound Derivatives as Enzyme/Receptor Inhibitors

| Derivative | Target/Activity | Research Finding | Reference |

| 7-((4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)thio)-4-methyl-2H-chromen-2-one | α1-adrenergic antagonist | Showed excellent activity, better than the reference compound prazosin. | mdpi.com |

| S-substituted this compound analogs (62a, 62b) | Anti-HBsAg (HBV) | IC₅₀ of 0.01 µmol/L, which was 16-fold more potent than the reference (3TC). | mdpi.com |

| S-substituted this compound analogs (62c-f) | Anti-HBsAg and HBeAg (HBV) | Exhibited interesting inhibitory activity toward both viral antigens. | mdpi.com |

Antioxidant Properties of this compound

The antioxidant potential of coumarin derivatives is an area of significant research interest. tandfonline.comscispace.com this compound itself can exhibit antioxidant properties, a characteristic attributed in part to its thiol group which can participate in redox reactions. cymitquimica.com Studies on related 4-methylcoumarins have shown that those with two hydroxyl groups in ortho position to each other on the benzenoid ring possess excellent antioxidant and radical-scavenging capabilities. nih.gov

Research confirms the significant antioxidant activity of 7,8-dihydroxy-4-methylcoumarins. nih.gov These compounds have demonstrated strong scavenging activities against the superoxide (B77818) anion and have been effective in protecting lipid bilayers against peroxidation. nih.gov While direct, extensive studies on the antioxidant capacity of this compound are less common than for its hydroxylated counterparts, the presence of the mercapto group suggests a capacity for radical scavenging. cymitquimica.comresearchgate.net The evaluation of the hydroxyl- and DPPH radical-scavenging capacity is a common method for assessing the antioxidant activity of mercaptocoumarins. researchgate.net

Table 2: Antioxidant Activity of Related 4-Methylcoumarin Compounds

| Compound | Assay | Result | Significance |

| 7,8-dihydroxy-4-methylcoumarin | Superoxide anion scavenging | Strong scavenging activity | Potential therapeutic candidate for conditions with free radical overproduction. nih.gov |

| 7,8-dihydroxy-3-ethoxycarbonylethyl-4-methylcoumarin | Superoxide anion scavenging | Strong scavenging activity | Demonstrates that substitution at the C3 position does not significantly affect activity. nih.gov |

| 7,8-dihydroxy-4-methylcoumarin | Lipid peroxidation protection | Very effective | Highlights its ability to protect biological membranes from oxidative damage. nih.gov |

Antimicrobial Activity of this compound and its Derivatives

Coumarin-based compounds are recognized for their broad spectrum of biological activities, including antimicrobial effects. scispace.com The incorporation of a thiol group into the coumarin structure, as in 7-MMC, provides a versatile starting point for synthesizing derivatives with potential antimicrobial properties. mdpi.comencyclopedia.pub

Derivatives of mercaptocoumarins have shown potent activity against a range of microbes. mdpi.com For example, compounds synthesized from 4-mercapto-coumarin were active against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenes, Aspergillus niger, Aspergillus clavatus, and Candida albicans. mdpi.com While this research used a different isomer, it highlights the potential of the mercaptocoumarin scaffold. Similarly, newly synthesized derivatives of 7-amino-4-methylcoumarin, a structurally related compound, have also been evaluated for their antimicrobial efficacy against both bacteria and fungi. pensoft.net The synthesis of coumarin derivatives containing a thiadiazole ring has been explored to evaluate their potential as antimicrobial agents. scispace.commdpi.com

Table 3: Antimicrobial Activity of Coumarin Derivatives

| Derivative Type | Test Microorganisms | Result | Reference |

| Derivatives of 4-Mercapto-coumarin | S. aureus, E. coli, P. aeruginosa, S. pyogenes, A. niger, A. clavatus, C. albicans | Showed potent antimicrobial activity. | mdpi.com |

| 7-amino-4-methyl-coumarin thiazolidinone conjugates | Gram-positive and Gram-negative bacteria, C. albicans | Demonstrated antibacterial and antifungal activity. | pensoft.net |

| Coumarin derivatives with a thiadiazole ring | Bacteria and Fungi | Synthesized to evaluate potential antimicrobial and antioxidant activities. | scispace.com |

Applications in Analytical Chemistry

In the realm of analytical chemistry, this compound serves as a highly functional molecule, primarily due to its fluorescent properties and the specific reactivity of its thiol group. mdpi.comsemanticscholar.org

Suitable Matrix for Analysis of Small Molecular Compounds

This compound has been identified as a suitable matrix for the analysis of small molecular compounds. mdpi.comresearchgate.netmdpi.com Its properties make it effective in certain analytical techniques where a matrix is required to assist in the ionization or detection of an analyte. The compound serves as a versatile platform, and its efficacy as a matrix for analyzing small molecules is acknowledged in the scientific literature. mdpi.com

Probe Molecule on Gold-Coated Silicon Nanowires

A significant application of this compound is its use as a probe molecule on gold-coated silicon nanowires. mdpi.comsemanticscholar.orgrsc.org This application is particularly prominent in the field of Surface-Enhanced Raman Spectroscopy (SERS), a technique that vastly amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces. rsc.org

The thiol group of 7-MMC forms a strong covalent bond with the gold surface, leading to the formation of a self-assembled monolayer (SAM). rsc.orgchemrxiv.org This precise attachment allows it to act as a reliable reporter molecule. Researchers have used 7-MMC on gold-coated silicon nanowires to determine the SERS enhancement factor (EF), a critical parameter for quantifying the sensitivity of the technique. rsc.org The interaction of 7-MMC with gold surfaces has been studied computationally and experimentally to understand the structure and stability of the resulting monolayer. chemrxiv.orgchemrxiv.org This system provides a model for investigating molecule-surface interfaces and for developing highly sensitive biosensors. rsc.org

Computational and Theoretical Studies of 7 Mercapto 4 Methylcoumarin

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses

DFT and its time-dependent extension, TD-DFT, have been pivotal in elucidating the electronic and photophysical characteristics of 7-Mercapto-4-methylcoumarin. These computational strategies have successfully validated and explained experimental observations. ekb.eg

Experimental studies of this compound (C-SH) in solvents like methanol (B129727) reveal that it is a weak or non-fluorescent compound. ekb.egresearchgate.net In stark contrast, when the thiol group is alkylated, as in S-methyl-7-mercapto-4-methylcoumarin (C-SMe), strong fluorescence is observed. ekb.egresearchgate.net This difference in optical properties is a direct consequence of their distinct electronic structures. The replacement of the hydroxyl group in the highly fluorescent 7-hydroxy-4-methylcoumarin with a thiol group leads to this poor emission characteristic in the mercapto analogue. researchgate.net Computational analyses explain that the weak fluorescence in C-SH is due to efficient non-radiative deactivation pathways. researchgate.net The S-methylated derivative, however, lacks these pathways and thus exhibits the strong fluorescence typical of the coumarin (B35378) moiety. ekb.egresearchgate.net

This compound can exist in two tautomeric forms: the thiol (C-SH) form and the thione (C=S) form. ekb.egresearchgate.net Computational studies have shown that the thione-like C=S resonance form plays a crucial role in the excited-state deactivation process. researchgate.netrsc.org While the thiol form is stable in the ground state, calculations indicate that the thione tautomer becomes the dominant and thermodynamically more favorable form in the S1 excited state. ekb.eg This excited-state thione tautomer is characterized by a very small energy gap between the S1 and S0 states, which facilitates rapid internal conversion to the ground state, further contributing to the non-radiative decay and lack of significant fluorescence. ekb.eg

Simulation of Excited-State Deactivation Pathways

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations have been instrumental in studying the collective behavior of this compound molecules, particularly in the context of their assembly on metal surfaces. rsc.orgresearchgate.netbohrium.com

MD simulations have been successfully used to model the formation and structure of self-assembled monolayers (SAMs) of this compound (MMC) on gold (111) surfaces. rsc.orgrsc.org These simulations often utilize specifically tailored force fields, such as GROMOS 54A7, with parameters fitted against DFT calculations to accurately describe the interactions between the organic molecules and the gold surface. chemrxiv.orgrsc.org The simulations model monolayers composed of either the undissociated thiol form (physisorbed) or the dissociated thiyl radical form (chemisorbed) to investigate the nature of the molecule-surface interface. rsc.orgchemrxiv.org Software packages like GROMACS are used to carry out the MD runs, simulating systems with an increasing number of molecules to determine stable configurations. rsc.orgchemrxiv.org These theoretical models are then compared with experimental data from techniques like X-ray photoelectron spectroscopy (XPS) and grazing incidence X-ray fluorescence (GIXRF). rsc.orgresearchgate.net

A key outcome of MD simulations is the determination of the maximum dynamically stable densities for the SAMs. rsc.orgrsc.org By simulating monolayers with increasing numbers of molecules, researchers have established upper limits for the surface coverage of both thiol and thiyl forms. rsc.org Further refinement of these densities is achieved by computing the monolayer's chemical potential as a function of density. rsc.orgrsc.org

| Molecular Form | Simulation Method | Maximum Density (molecules/nm²) |

|---|---|---|

| Thiol (Physisorbed) | Dynamic Stability Analysis | 3.7 |

| Thiyl (Chemisorbed) | Dynamic Stability Analysis | 4.8 |

| Thiyl (Chemisorbed) | Chemical Potential Calculation | 4.4 |

Computation of Monolayer Chemical Potential

The formation and stability of self-assembled monolayers (SAMs) of this compound on gold surfaces have been extensively studied using computational methods. rsc.orgchemrxiv.org A key aspect of these studies is the determination of the monolayer's chemical potential, which provides insight into the thermodynamic stability of the SAM at different surface densities. inrim.it

Molecular dynamics (MD) simulations are a primary tool for these investigations. rsc.orgchemrxiv.org By simulating the behavior of either physisorbed thiols (where the S-H bond is intact) or chemisorbed thiyl radicals (where the hydrogen has dissociated) on a gold surface, researchers can determine the maximum dynamically stable densities for these monolayers. rsc.orgchemrxiv.orginrim.it To refine these findings, the monolayer chemical potential is calculated as a function of density. rsc.orgchemrxiv.org One common method employed is the Bennet Acceptance Ratio (BAR) method, which is used in conjunction with MD simulations to compute the free energy of decoupling a single molecule from the monolayer and the gold slab. chemrxiv.org

These computational results are often compared with experimental data from techniques like reference-free grazing incidence X-ray fluorescence (GIXRF) and X-ray photoelectron spectroscopy (XPS) to validate the theoretical models. rsc.orgchemrxiv.org For instance, GIXRF provides a quantitative measure of the number of sulfur atoms on the gold surface, allowing for a direct comparison with the computationally determined maximum stable densities. chemrxiv.org

Studies have shown that the chemical potential of the SAM is dependent on the surface density. inrim.it At low densities, a "lying-down" phase is typically more stable, while a "standing-up" phase becomes favorable at higher densities. inrim.it The calculations of SAM chemical potentials, combined with MD thermodynamic integration, have helped to refine the maximum stable densities for both thiol and thiyl monolayers. chemrxiv.org

Table 1: Computationally Determined Maximum Stable Densities of this compound Monolayers on Gold

| Species | Method | Maximum Stable Density (nm⁻²) |

| Thiols | Molecular Dynamics | 3.7 - 3.8 |

| Thiyls | Molecular Dynamics | 4.8 |

| Thiyls | MD with Thermodynamic Integration | 4.1 - 4.4 |

This table presents a summary of findings from various computational studies. chemrxiv.orgrsc.org

Quantum Mechanical Computations of Vertical and Adiabatic Excitations

Quantum mechanical computations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are crucial for understanding the electronic and photophysical properties of this compound. researchgate.net These methods allow for the calculation of vertical and adiabatic excitation energies, which are fundamental to describing how the molecule absorbs and emits light.

While specific data on the vertical and adiabatic excitations of this compound is not extensively detailed in the provided search results, the general application of these computational techniques to coumarin derivatives is well-established. researchgate.net For instance, such calculations are used to study the excited-state properties of related molecules like 7-hydroxy-4-methylcoumarin. researchgate.net These computations can reliably predict the behavior of the molecule in its neutral, deprotonated, and protonated forms. researchgate.net

The insights gained from these quantum mechanical calculations are vital for interpreting experimental observations, such as absorption and fluorescence spectra, and for understanding the nature of the electronic transitions involved.

Theoretical Insight into Non-Radiative Deactivation Mechanisms

A significant characteristic of this compound is its weak fluorescence, a stark contrast to the strong fluorescence of its counterpart, 7-hydroxy-4-methylcoumarin. researchgate.net Theoretical studies have been instrumental in explaining this phenomenon by investigating the non-radiative deactivation pathways available to the excited molecule. researchgate.net

Computational strategies based on DFT and TD-DFT have been applied to explore these deactivation channels. researchgate.net One key finding is the role of a conical intersection between the first excited singlet state (S₁) and the ground state (S₀). This intersection provides an efficient pathway for the molecule to return to the ground state without emitting a photon, thus quenching the fluorescence. researchgate.netresearchgate.net

Furthermore, theoretical models have highlighted the importance of the thione tautomer of this compound in the excited state. nih.gov This thione form, which has a carbon-sulfur double bond, is believed to play a critical role in the excited state deactivation process. nih.gov The thione tautomer is thermodynamically favorable in the excited state and has a very small energy gap between the S₁ and S₀ states, which facilitates rapid non-radiative decay. researchgate.netresearchgate.net